molecular formula C13H14N4OS B11983445 N-[(E)-1-thiophen-2-ylethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[(E)-1-thiophen-2-ylethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11983445
M. Wt: 274.34 g/mol
InChI Key: CEFALOFHYKVXTJ-RIYZIHGNSA-N
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Description

N’-[(E)-1-(2-THIENYL)ETHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with the molecular formula C13H14N4OS. This compound is notable for its unique structure, which includes a thienyl group and a tetrahydrocyclopenta[c]pyrazole core. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2-THIENYL)ETHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 1-(2-thienyl)ethanone with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2-THIENYL)ETHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-1-(2-THIENYL)ETHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2-THIENYL)ETHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE
  • N’-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE
  • N’-[(E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-1-(2-THIENYL)ETHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for research in medicinal chemistry and material science .

Properties

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

N-[(E)-1-thiophen-2-ylethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4OS/c1-8(11-6-3-7-19-11)14-17-13(18)12-9-4-2-5-10(9)15-16-12/h3,6-7H,2,4-5H2,1H3,(H,15,16)(H,17,18)/b14-8+

InChI Key

CEFALOFHYKVXTJ-RIYZIHGNSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC2=C1CCC2)/C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC=CS3

Origin of Product

United States

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